molecular formula C15H16F3N3O B10894774 1-ethyl-3-methyl-N-[2-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide

1-ethyl-3-methyl-N-[2-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide

Katalognummer: B10894774
Molekulargewicht: 311.30 g/mol
InChI-Schlüssel: WNYHMFLTOAUPHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-ETHYL-3-METHYL-N~4~-[2-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrazole ring. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific research fields.

Vorbereitungsmethoden

The synthesis of 1-ETHYL-3-METHYL-N~4~-[2-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactionsThe trifluoromethylbenzyl moiety is then attached to the pyrazole ring through a series of reactions, including Friedel-Crafts acylation and subsequent reduction steps . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, utilizing catalysts and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

1-ETHYL-3-METHYL-N~4~-[2-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

1-ETHYL-3-METHYL-N~4~-[2-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-ETHYL-3-METHYL-N~4~-[2-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

Vergleich Mit ähnlichen Verbindungen

1-ETHYL-3-METHYL-N~4~-[2-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-4-CARBOXAMIDE can be compared with other pyrazole derivatives, such as:

    1-ETHYL-3-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE: Lacks the trifluoromethylbenzyl moiety, resulting in different chemical and biological properties.

    1-ETHYL-3-METHYL-N~4~-[2-(CHLOROMETHYL)BENZYL]-1H-PYRAZOLE-4-CARBOXAMIDE: Contains a chloromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and biological activity.

The uniqueness of 1-ETHYL-3-METHYL-N~4~-[2-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-4-CARBOXAMIDE lies in its trifluoromethyl group, which imparts specific chemical properties such as increased stability and lipophilicity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C15H16F3N3O

Molekulargewicht

311.30 g/mol

IUPAC-Name

1-ethyl-3-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-carboxamide

InChI

InChI=1S/C15H16F3N3O/c1-3-21-9-12(10(2)20-21)14(22)19-8-11-6-4-5-7-13(11)15(16,17)18/h4-7,9H,3,8H2,1-2H3,(H,19,22)

InChI-Schlüssel

WNYHMFLTOAUPHC-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=C(C(=N1)C)C(=O)NCC2=CC=CC=C2C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.